molecular formula C48H69N13O13S2 B14763620 H-Cys(1)-DL-Phe-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H

H-Cys(1)-DL-Phe-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H

Cat. No.: B14763620
M. Wt: 1100.3 g/mol
InChI Key: ZONQCMCHGLZABI-YGWIXZPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Cys(1)-DL-Phe-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often used in various scientific research fields due to their ability to mimic natural biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .

    Attachment to Resin: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group is removed to expose the reactive amine group.

    Coupling: The next amino acid, with its own protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high precision. These machines automate the repetitive cycles of deprotection and coupling, significantly increasing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Peptide analogs with modified amino acid sequences.

Properties

Molecular Formula

C48H69N13O13S2

Molecular Weight

1100.3 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4)/t28-,29-,30-,31?,32-,33?,34?,35-;/m0./s1

InChI Key

ZONQCMCHGLZABI-YGWIXZPSSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Origin of Product

United States

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